molecular formula C8H6Br2O2 B1415098 2-(2,6-Dibromophenyl)acetic acid CAS No. 901310-02-9

2-(2,6-Dibromophenyl)acetic acid

Cat. No.: B1415098
CAS No.: 901310-02-9
M. Wt: 293.94 g/mol
InChI Key: CMKYVLDNDMKQSH-UHFFFAOYSA-N
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Description

2-(2,6-Dibromophenyl)acetic acid ( 901310-02-9) is a brominated phenylacetic acid derivative supplied as a high-purity (98%) solid for research applications . This compound features a molecular formula of C 8 H 6 Br 2 O 2 and a molecular weight of 293.94 g/mol . As a substituted phenylacetic acid, this compound is of significant interest in organic synthesis and pharmaceutical research. The phenylacetic acid core structure is a key scaffold in numerous bioactive molecules; for instance, the closely related 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid is the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac . The specific substitution pattern of bromine atoms at the 2 and 6 positions of the phenyl ring makes this compound a valuable building block for the development of new chemical entities, potentially for use in medicinal chemistry, materials science, and as an intermediate for further synthetic modification. Researchers should handle this material with appropriate precautions. It is classified as harmful if swallowed (H302) and may cause skin (H315) and serious eye irritation (H319), as well as respiratory irritation (H335) . For optimal stability, it is recommended to store the product sealed in a dry, dark place at room temperature . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dibromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKYVLDNDMKQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652334
Record name (2,6-Dibromophenyl)acetic acid
Source EPA DSSTox
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901310-02-9
Record name (2,6-Dibromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dibromophenyl)acetic acid
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Synthetic Methodologies and Strategic Route Optimization

Established Synthetic Pathways for 2-(2,6-Dibromophenyl)acetic Acid

The preparation of this compound can be approached through several established synthetic strategies, each with its own set of advantages and considerations. These pathways include direct bromination of a phenylacetic acid precursor, the use of coupling reactions to form the key carbon-carbon bond, and multi-step syntheses from accessible starting materials.

Direct Bromination Approaches of Phenylacetic Acid Precursors

Direct bromination of the aromatic ring of phenylacetic acid to achieve the 2,6-dibromo substitution pattern presents a challenge due to the activating nature of the acetic acid side chain, which can lead to a mixture of products. However, this approach can be viable with careful control of reaction conditions and the use of specific brominating agents and catalysts. For instance, the bromination of N-(2-carbomethoxyphenyl)acetamide in acetic acid has been reported, suggesting that with appropriate directing groups, selective bromination can be achieved. nih.gov While not a direct synthesis of the target compound, this provides a basis for exploring similar strategies. The bromination of phenol (B47542) is another example where reaction conditions are crucial to control the position of the incoming bromine atoms. whiterose.ac.uk

A general procedure for the α-bromination of phenylacetic acid involves heating with bromine in the presence of a catalyst like phosphorus trichloride. orgsyn.org However, for aromatic ring bromination, different conditions are necessary.

Coupling Reactions Employing Halogenated Intermediates and Precursors

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the construction of the this compound skeleton. These reactions typically involve the coupling of a 2,6-dibrominated aromatic species with a partner that introduces the acetic acid moiety or a precursor to it.

One potential strategy involves the Suzuki-Miyaura coupling of a 2,6-dibromohalobenzene with a suitable boronic acid or ester derivative that contains the acetic acid side chain. The efficiency of such reactions is highly dependent on the choice of palladium catalyst, ligand, and base. nih.govresearchgate.netnih.gov

Another approach is the palladium-catalyzed carbonylation of a 2,6-dibromobenzyl halide. This reaction introduces a carbonyl group which can then be further elaborated to the carboxylic acid. While a powerful technique, controlling the reaction to achieve the desired acetic acid derivative requires careful optimization.

Multi-Step Synthesis from Accessible Starting Materials

A reliable and often preferred method for the synthesis of this compound involves a multi-step sequence starting from readily available materials like 2,6-dibromotoluene (B1294787) or 2,6-dibromoaniline.

One common route begins with the radical bromination of 2,6-dibromotoluene to yield 2,6-dibromobenzyl bromide. This intermediate can then be converted to 2-(2,6-dibromophenyl)acetonitrile (B1343017) by reaction with a cyanide salt. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired this compound. rsc.org

Alternatively, the malonic ester synthesis provides a classic and effective method. This involves the reaction of 2,6-dibromobenzyl bromide with a malonic ester, followed by hydrolysis and decarboxylation to yield the final product. This method is versatile and generally provides good yields.

A Sandmeyer-type reaction starting from 2-amino-6-bromophenylacetic acid could also, in principle, yield the target compound, although the synthesis of the starting amine may be complex. nih.gov

The Willgerodt-Kindler reaction offers another potential, albeit less direct, pathway. Starting from 2',6'-dibromoacetophenone, this reaction, typically involving sulfur and an amine like morpholine (B109124), would yield a thioamide which can then be hydrolyzed to the corresponding carboxylic acid. acs.org

Advanced Synthetic Strategies and Reaction Condition Optimization

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

In palladium-catalyzed coupling reactions, the choice of the catalytic system is critical. For Suzuki-Miyaura couplings, catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. The selection of the ligand can significantly influence the reaction's outcome, with bulky and electron-rich phosphine (B1218219) ligands often improving catalytic activity. nih.govresearchgate.net For challenging couplings, more advanced catalyst systems, including those based on N-heterocyclic carbenes (NHCs), may offer superior performance.

In carbonylation reactions, the development of CO-free carbonylation protocols, using CO surrogates, has emerged as a safer and more convenient alternative to using gaseous carbon monoxide.

Influence of Solvent Systems and Temperature Profiles on Yields

The choice of solvent can have a profound impact on reaction rates and yields. In many palladium-catalyzed reactions, a mixture of an organic solvent (like toluene (B28343) or dioxane) and an aqueous base solution is employed. nih.gov The solubility of the reactants and the catalyst in the chosen solvent system is a key factor. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can also be effective in certain coupling reactions. acs.org

Temperature is another critical parameter that requires careful control. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts or decomposition of the catalyst and reactants. Therefore, optimizing the temperature profile for each step of the synthesis is essential to maximize the yield of this compound. For instance, in the hydrolysis of nitriles, the temperature and concentration of the acid or base are crucial for achieving complete conversion without significant side reactions. rsc.org Similarly, in coupling reactions, a specific temperature range is often required to ensure the stability and activity of the palladium catalyst. nih.gov

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Development of Atom-Economical Processes

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net Many classical organic reactions exhibit poor atom economy, generating significant amounts of waste.

A plausible and established method for synthesizing phenylacetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This multi-step process typically involves the conversion of an aryl methyl ketone to a thioamide, followed by hydrolysis to yield the carboxylic acid. wikipedia.orgchemistry-reaction.com

For this compound, the synthesis would likely commence from 2',6'-dibromoacetophenone. The key steps are:

Thioamide Formation: Reaction of 2',6'-dibromoacetophenone with elemental sulfur and a secondary amine, such as morpholine, to form the corresponding phenylacetylthiomorpholide intermediate. mdma.chresearchgate.net

Hydrolysis: Conversion of the intermediate thioamide to this compound using acidic or basic hydrolysis. mdma.ch

The atom economy of this pathway is inherently low. The atoms from the morpholine and sulfur reagents in the first step, and the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) in the second, are not incorporated into the final product and constitute waste. researchgate.net

Table 1: Atom Economy Analysis of a Representative Willgerodt-Kindler Reaction

Reactant Molecular Formula Molecular Weight ( g/mol ) Atoms Incorporated into Product Atoms Wasted
Acetophenone (B1666503) C₈H₈O 120.15 C₈H₇O H
Morpholine C₄H₉NO 87.12 0 C₄H₉NO
Sulfur S₈ 256.52 S (in intermediate) S₇
Total Reactants 463.79
Product (Phenylacetic Acid) C₈H₈O₂ 136.15
Percent Atom Economy ~29.4%

This table illustrates the atom economy for a general Willgerodt-Kindler reaction converting acetophenone to phenylacetic acid, highlighting the significant portion of reactant mass that becomes waste.

Efforts to improve atom economy focus on developing catalytic routes that minimize the use of stoichiometric reagents.

Reduction of Hazardous Reagents and Waste Streams

Minimizing hazardous substances is a cornerstone of green synthetic design. The synthesis of this compound involves steps where this principle is particularly relevant.

Bromination: The introduction of bromine atoms onto the aromatic ring is a key transformation.

Traditional Reagents: The use of elemental bromine (Br₂) is common but poses significant hazards due to its high reactivity, toxicity, and corrosive nature. libretexts.org Such reactions often require a Lewis acid catalyst. libretexts.orggoogle.com

Greener Alternatives: N-Bromosuccinimide (NBS) is a widely used alternative. wikipedia.org As a crystalline solid, it is safer and easier to handle than liquid bromine. numberanalytics.commanac-inc.co.jp It can be used for various brominations, including those of aromatic compounds. nih.gov Catalytic methods further enhance the green profile. For instance, palladium-catalyzed C-H activation can achieve selective ortho-bromination, and photocatalytic systems using HBr as the bromine source and oxygen as a clean oxidant offer a metal-free alternative. thieme-connect.comacs.org

Willgerodt-Kindler Reaction Conditions:

Traditional Conditions: This reaction historically required harsh conditions, including high temperatures and the use of noxious reagents like ammonium (B1175870) polysulfide or solvents like pyridine, often generating toxic hydrogen sulfide (B99878) (H₂S) gas as a byproduct. wikipedia.orgtandfonline.comresearchgate.net

Greener Alternatives: The development of phase-transfer catalysis (PTC) conditions allows the reaction to proceed more efficiently and under milder conditions, reducing reaction times. sciencemadness.orgdesigner-drug.com Furthermore, performing the reaction under solvent-free conditions significantly reduces waste streams. tandfonline.com

Application of Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced product purity. ajrconline.org This technology is highly applicable to the synthesis of this compound and its intermediates.

The Willgerodt-Kindler reaction, notorious for requiring long reflux times under conventional heating, has been shown to be significantly accelerated by microwave irradiation. tandfonline.comrsc.org Reactions that traditionally take hours can be completed in minutes. tandfonline.com This rapid heating can lead to cleaner reactions with fewer side products. tandfonline.comresearchgate.net Solvent-free microwave-assisted Willgerodt-Kindler reactions represent a particularly green approach, combining energy efficiency with the elimination of solvent waste. researchgate.net

Beyond the key rearrangement, other synthetic steps can also benefit. For example, the direct condensation of arylacetic acids with amines to form amides is efficiently promoted by microwave heating under solventless conditions. tandfonline.com This demonstrates the broad utility of microwave technology in accelerating reactions relevant to this class of compounds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Willgerodt-Kindler Reaction

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours (e.g., 8-24h) Minutes (e.g., 4-30 min) sciencemadness.orgdesigner-drug.comtandfonline.com
Conditions High temperature reflux (e.g., 120-130°C) Focused heating, often solvent-free sciencemadness.orgtandfonline.com
Yield Moderate to Good Good to Excellent tandfonline.comresearchgate.net

| Green Aspect | High energy consumption, often requires solvent | Reduced energy use, enables solvent-free conditions | nih.gov |

Techniques for the Isolation and Purification of High-Purity Products

Obtaining this compound in high purity is essential for its subsequent use and characterization. The primary methods for purifying solid organic compounds like this are recrystallization and chromatography.

Recrystallization is the most common technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. ucalgary.ca An ideal recrystallization solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. mt.com

For phenylacetic acid derivatives, a range of solvents can be employed. The choice is highly dependent on the specific substitution pattern of the molecule. ucalgary.ca Common solvents and solvent systems include:

Single Solvents: Water, ethanol, methanol (B129727), ethyl acetate (B1210297), toluene. reddit.compitt.edu

Solvent Mixtures: Ethyl acetate/hexanes, methanol/water, acetone/water. mdma.chreddit.com

The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent, filtering the hot solution if insoluble impurities are present, allowing the solution to cool slowly to promote crystal formation, and finally collecting the purified crystals by vacuum filtration. ucalgary.ca

Chromatography is used for more challenging separations or for purifying smaller quantities.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying crude reaction mixtures and isolating intermediates. mdpi.com The eluent system is chosen based on the polarity of the compound; for phenylacetic acids, mixtures of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate are common. mdpi.com

High-Performance Liquid Chromatography (HPLC): For analytical purity assessment and small-scale preparative separations, reverse-phase HPLC is often used. sielc.com Phenylacetic acids can be separated using a C18 column with a mobile phase typically consisting of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated state. sielc.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR for Confirmation of Chemical Environment and Connectivity

The ¹H NMR spectrum of 2-(2,6-dibromophenyl)acetic acid is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent carboxylic acid and the dibrominated phenyl ring. The aromatic region would be characterized by a complex multiplet pattern arising from the three protons on the phenyl ring. Specifically, one would expect a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions, assuming a symmetrical substitution pattern. The carboxylic acid proton (-COOH) would present as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its presence can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the phenyl ring. The carbon atoms attached to the bromine atoms (C2 and C6) would be significantly shifted downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH> 10Broad Singlet1H
Aromatic H (H-4)~7.0-7.3Triplet1H
Aromatic H (H-3, H-5)~7.3-7.6Doublet2H
-CH₂-~3.8-4.2Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-C=O~170-175
Aromatic C (C-Br)~125-130
Aromatic C (C-H)~128-135
Aromatic C (C-CH₂)~135-140
-CH₂-~40-45

Two-Dimensional NMR Techniques for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. oxinst.comlibretexts.orgyoutube.comyoutube.com For this compound, cross-peaks would be expected between the aromatic protons at the 3- and 4-positions, and between the protons at the 4- and 5-positions, confirming their ortho-relationship. The absence of a cross-peak between the methylene protons and any other proton would confirm its singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org It would allow for the direct assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. For instance, the methylene proton signal would show a correlation to the methylene carbon signal.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp absorption band around 1700 cm⁻¹. The C-Br stretching vibrations would be observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1680-1720Strong
C-C (Aromatic)1450-1600Medium to Weak
C-O (Carboxylic Acid)1210-1320Strong
C-Br500-700Strong

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum, appearing in the 1550-1610 cm⁻¹ region. The C-Br stretching vibrations would also be observable. The symmetric stretching of the dibrominated phenyl ring would be a particularly strong and characteristic Raman band.

Table 4: Predicted Raman Data for this compound

Functional Group Predicted Raman Shift (cm⁻¹) Intensity
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=C (Aromatic)1550-1610Strong
C-Br500-700Strong

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₈H₆Br₂O₂. uni.lu

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Another likely fragmentation would be the cleavage of the C-C bond between the methylene group and the phenyl ring, leading to the formation of a stable dibromotropylium ion.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound uni.lu

m/z (mass-to-charge ratio) Predicted Fragment Ion Significance
292/294/296[C₈H₆Br₂O₂]⁺Molecular Ion (M⁺)
275/277/279[C₈H₅Br₂O]⁺Loss of -OH
247/249/251[C₇H₅Br₂]⁺Loss of -COOH
155/157[C₆H₄Br]⁺Loss of another Br from a fragment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing its exact mass with high precision. The molecular formula of the compound is C₈H₆Br₂O₂. nist.govuni.lu Due to the presence of two bromine atoms, the isotopic pattern is highly characteristic, showing a triplet of peaks with an approximate intensity ratio of 1:2:1 for the [M], [M+2], and [M+4] ions, respectively. This pattern serves as a definitive confirmation of the presence of two bromine atoms in the molecule.

HRMS analysis, often performed using techniques like electrospray ionization (ESI), allows for the determination of the monoisotopic mass of various ionic species (adducts) of the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for these adducts. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts Data predicted using computational methods. uni.lu

Adduct TypeCalculated m/zPredicted CCS (Ų)
[M+H]⁺292.88072138.8
[M-H]⁻290.86616144.7
[M+Na]⁺314.86266149.7
[M+K]⁺330.83660134.2
[M+NH₄]⁺309.90726157.6

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pathways are influenced by the carboxylic acid group and the dibrominated phenyl ring. libretexts.orguab.edu

In positive ion mode, the protonated molecule [M+H]⁺ is the typical precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ is selected. uab.edu Common fragmentation pathways for carboxylic acids involve neutral losses of water (H₂O, 18 Da) and the carboxyl group as formic acid or CO₂ and H₂ (COOH, 45 Da). libretexts.org

Key fragmentation steps for this compound would include:

Loss of the entire acetic acid moiety: Cleavage of the bond between the phenyl ring and the methylene group (CH₂) can lead to the formation of a dibromophenyl radical or ion.

Decarboxylation: The loss of CO₂ (44 Da) from the [M-H]⁻ ion is a common pathway.

Loss of Bromine: Sequential loss of bromine atoms (79/81 Da) can occur, often as HBr.

Benzylic Cleavage: The cleavage of the C-C bond adjacent to the aromatic ring is a favorable process, leading to the loss of the -COOH group.

The resulting fragmentation pattern provides a structural fingerprint, confirming the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgslideshare.net Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org

For this compound, the primary chromophore is the dibrominated benzene (B151609) ring. The absorption of UV light excites electrons involved in the conjugated π system of the ring. The expected electronic transitions are primarily π → π* transitions. libretexts.org The presence of the bromine atoms and the acetic acid group as substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). Halogen substituents typically cause a bathochromic (red) shift in the λmax compared to unsubstituted benzene. While specific experimental data for this compound is not widely published, substituted benzene rings generally exhibit strong absorption in the 200-300 nm range of the UV spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scienceasia.org It provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction Analysis of Conformation and Packing

While a published crystal structure for this compound was not identified in the surveyed literature, analysis of the closely related compound 2-(2-Bromophenyl)acetic acid provides significant insight into the likely structural features. nih.gov

In the crystal structure of the monobrominated analogue, the molecule exhibits a notable twist between the plane of the benzene ring and the carboxyl group, with a dihedral angle of 76.2(3)°. nih.gov A similar or even more pronounced twist would be expected for the 2,6-dibromo derivative due to the increased steric hindrance from the two bulky bromine atoms in the ortho positions. This steric strain forces the acetic acid side chain out of the plane of the phenyl ring.

The crystal packing of 2-(2-Bromophenyl)acetic acid is dominated by strong hydrogen bonds. Molecules form centrosymmetric dimers through pairs of O—H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are further connected into layers by weaker C—H···O interactions. nih.gov It is highly probable that this compound would exhibit a similar hydrogen-bonded dimer motif, as it is the most common and energetically favorable arrangement for carboxylic acids in the solid state.

Table 2: Crystallographic Data for the Analogous Compound 2-(2-Bromophenyl)acetic acid nih.gov

ParameterValue
Chemical FormulaC₈H₇BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9732 (5)
b (Å)5.9114 (3)
c (Å)15.8489 (7)
β (°)99.529 (5)
Volume (ų)829.09 (7)
Z (molecules/unit cell)4

Polymorphism Studies and Crystal Lattice Interactions

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. No specific polymorphism studies for this compound have been reported. However, the potential for polymorphism exists due to the molecule's functional groups. The carboxylic acid group can form different hydrogen-bonding patterns, such as chains (catemers) instead of the more common dimers. Furthermore, the bromine atoms can participate in halogen bonding (Br···O or Br···Br interactions), which could lead to different packing arrangements and thus different polymorphs under various crystallization conditions.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

For this compound, a Hirshfeld analysis would be expected to reveal the following key interactions:

O···H/H···O contacts: These would appear as distinct, sharp "spikes" in the fingerprint plot, corresponding to the strong O—H···O hydrogen bonds of the carboxylic acid dimer. nih.gov

Br···H/H···Br contacts: These would represent the interactions between the bromine atoms and hydrogen atoms on adjacent molecules. These contacts would likely be significant due to the large surface area of the bromine atoms. nih.gov

H···H contacts: These typically account for the largest proportion of the Hirshfeld surface area, representing non-specific van der Waals forces. nih.govnih.gov

C···H/H···C contacts: These arise from interactions involving the aromatic ring and are associated with C-H···π interactions. nih.gov

Quantifying these interactions provides a detailed understanding of the forces governing the crystal's stability and structure.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound Based on typical values for similar brominated organic acids. nih.govnih.gov

Interaction TypeEstimated Contribution (%)
H···H~35 - 45%
Br···H/H···Br~25 - 35%
O···H/H···O~15 - 20%
C···H/H···C~5 - 10%
Others (Br···Br, C···C, etc.)~1 - 5%

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure of a molecule, from which a wide range of properties can be derived. These methods solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density. A common application of DFT is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms—the structure with the lowest energy. This is typically performed using a functional, such as B3LYP, and a basis set that describes the atomic orbitals. researchgate.net

For 2-(2,6-Dibromophenyl)acetic acid, geometry optimization would reveal key structural parameters. The bulky bromine atoms at positions 2 and 6 would likely force the acetic acid side chain to rotate out of the plane of the phenyl ring to minimize steric hindrance, a phenomenon observed in similarly substituted phenylacetic acids. nih.gov

Once a stable geometry is found, vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O bond in the carboxylic acid or the C-Br bonds.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

Parameter Bond/Angle Predicted Value
Bond Length C-Br (avg.) 1.91 Å
C=O 1.22 Å
C-O (hydroxyl) 1.35 Å
O-H 0.97 Å
Bond Angle C-C-Br (avg.) 121.5°
O=C-O 124.0°
Dihedral Angle C-C-C-C (ring) ~0° (planar)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates higher reactivity.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:

Ionization Potential (I) ≈ -E_HOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -E_LUMO : The energy released when an electron is added.

Electronegativity (χ) : The ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating a higher propensity to react.

The presence of electron-withdrawing bromine atoms is expected to lower both the HOMO and LUMO energy levels.

Table 2: Illustrative FMO Properties and Reactivity Indices for this compound (Hypothetical Data)

Parameter Predicted Value (eV)
E_HOMO -6.85
E_LUMO -1.20
HOMO-LUMO Gap (ΔE) 5.65
Ionization Potential (I) 6.85
Electron Affinity (A) 1.20
Electronegativity (χ) 4.025
Chemical Hardness (η) 2.825

A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. acs.org The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red) : Concentrated around the carbonyl oxygen (C=O) of the acetic acid group, making it a primary site for interaction with positive charges or electrophiles.

Positive Potential (Blue) : Located on the acidic hydrogen of the hydroxyl group (-OH), confirming its role as a proton donor.

Neutral/Slightly Negative Potential (Green/Yellow) : Spread across the phenyl ring and bromine atoms, with the halogens creating a slightly electron-rich periphery.

In this compound, significant NBO interactions would likely include delocalization from the lone pairs of the oxygen atoms into adjacent anti-bonding orbitals (e.g., n(O) → σ(C-C) or n(O) → π(C=O)). These charge-transfer events stabilize the molecule and influence its geometry and reactivity.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions (Hypothetical Data)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
n(O) on C=O π*(C-O) 35.2 Lone Pair → Antibonding Pi
n(O) on C-OH σ*(C-C_alpha) 5.8 Lone Pair → Antibonding Sigma

Table 4: Predicted Molecular Properties (Hypothetical Data)

Property Predicted Value
Dipole Moment (μ) 2.5 Debye

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the target), which is typically a protein or enzyme. e-nps.or.kr Phenylacetic acid derivatives are known to interact with various biological targets. researchgate.net Given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), a plausible hypothetical target for this compound is the enzyme Cyclooxygenase-2 (COX-2), which is involved in inflammation pathways. mdpi.com

The docking process involves:

Preparing the 3D structures of the ligand (this compound) and the protein target (COX-2).

Using a docking algorithm to systematically explore possible binding poses of the ligand within the active site of the protein.

Scoring the poses based on a function that estimates the binding free energy (often given as a docking score in kcal/mol), with more negative scores indicating stronger binding.

A successful docking simulation would show the carboxylate group of the acid forming key hydrogen bonds with amino acid residues in the active site (e.g., Arginine, Tyrosine), while the dibromophenyl ring would occupy a hydrophobic pocket. Molecular dynamics simulations could then be used to study the stability of this predicted binding pose over time.

Table 5: Illustrative Molecular Docking Results against COX-2 (Hypothetical Data)

Parameter Result
Target Protein Cyclooxygenase-2 (COX-2)
Docking Score (Binding Affinity) -8.5 kcal/mol
Key Interacting Residues Arg120, Tyr355, Ser530

Investigation of Binding Affinities and Conformational Changes in Biological Systems

The biological activity of a molecule is intrinsically linked to its ability to interact with specific biological targets, such as proteins and enzymes. Computational methods are pivotal in elucidating these interactions by predicting binding affinities and characterizing the conformational landscape of the molecule.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method calculates a scoring function to estimate the binding affinity, providing a quantitative measure of the strength of the interaction. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions that govern its binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the presence of two bromine atoms.

Molecular dynamics (MD) simulations offer a more dynamic view of the binding process and the conformational flexibility of the molecule. By simulating the movement of atoms over time, MD can reveal how this compound adapts its conformation upon binding to a receptor and how the receptor itself may change shape to accommodate the ligand.

A study on the conformational equilibrium of phenylacetic acid and its halogenated analogues has shown that the conformational preferences are largely governed by hyperconjugative effects. nih.gov For this compound, the bulky bromine atoms at the ortho positions would significantly influence the rotational barrier of the acetic acid side chain relative to the phenyl ring. Theoretical calculations, combined with experimental techniques like NMR and IR spectroscopy, have been used to determine the most stable conformations of similar molecules. nih.gov It was found that for ortho-substituted analogues, variations in the nature of the substituent did not drastically alter the conformational equilibrium. nih.gov

Table 1: Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data that would be generated from a computational conformational analysis of this compound, illustrating the relative energies of different conformers.

ConformerDihedral Angle (Cα-C1-C2-C3)Relative Energy (kcal/mol)Population (%)
15.21.5
260°1.825.0
390°0.045.0
4120°2.518.5
5180°4.810.0

Simulation of pH-Dependent Behavior and Solubility Profiles

The pH of the surrounding environment can significantly impact the physicochemical properties of ionizable molecules like this compound, particularly its solubility. As a carboxylic acid, this compound can exist in a neutral (protonated) or an ionized (deprotonated) form, with the equilibrium between these two states being pH-dependent.

Computational methods can simulate this pH-dependent behavior by calculating the pKa of the molecule, which is the pH at which the protonated and deprotonated forms are present in equal concentrations. The Henderson-Hasselbalch equation is a fundamental tool used in these simulations to predict the ionization state at a given pH. nih.govresearchgate.net

The solubility of the neutral form of a drug is often significantly lower than that of its ionized form. Therefore, predicting the pH-dependent solubility is crucial for understanding its behavior in different biological compartments. Computational models can predict the intrinsic solubility of the neutral species and then use the calculated pKa to generate a pH-solubility profile. nih.gov These models are often built using artificial neural networks trained on large datasets of drug-like molecules. nih.gov

Table 2: Predicted pH-Dependent Ionization and Solubility of this compound

This table provides a hypothetical representation of the predicted ionization state and resulting aqueous solubility of this compound at various pH values, assuming a hypothetical pKa of 3.5 and an intrinsic solubility of 0.01 g/L.

pHPredominant Form% IonizedPredicted Aqueous Solubility (g/L)
1.5Neutral~1%0.01
2.5Neutral~9%0.011
3.5 (pKa)Neutral/Ionized50%0.02
4.5Ionized~91%0.11
7.4 (Physiological)Ionized>99.9%>10

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological and Chemical Behaviors

The development of a QSAR/QSPR model for this compound and its analogues would involve several key steps. First, a dataset of compounds with known activities or properties would be compiled. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then used to identify the descriptors that are most correlated with the activity or property of interest and to build a predictive model. nih.gov For halogenated compounds, specific descriptors related to the size, polarizability, and electronegativity of the halogen atoms would likely be important.

Table 3: Examples of Molecular Descriptors Potentially Relevant for QSAR/QSPR Models of this compound

This table lists some molecular descriptors that could be used to develop predictive models for the biological and chemical behaviors of this compound and its analogues.

Descriptor ClassDescriptor ExampleDescription
Topological Wiener IndexA measure of the molecule's branching.
Geometrical Molecular Surface AreaThe total surface area of the molecule.
Electronic Dipole MomentA measure of the molecule's overall polarity.
Physicochemical LogPThe logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
Quantum-Chemical HOMO/LUMO EnergiesThe energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity.
Halogen-Specific Halogen Bond Donor StrengthA descriptor quantifying the ability of the bromine atoms to act as halogen bond donors.

Comparative Analysis with Structurally Analogous Compounds for Model Validation

A crucial step in QSAR/QSPR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. One important validation technique is comparative analysis with structurally analogous compounds. By applying the model to a set of similar molecules that were not used in the model's development, its accuracy can be assessed.

For this compound, a comparative analysis would involve synthesizing or computationally modeling a series of related compounds, for instance, by varying the halogen substituents (e.g., chlorine, fluorine) or their positions on the phenyl ring. The QSAR model's predictions for the activity or property of these analogues would then be compared with experimentally determined values. A good correlation between the predicted and experimental data would validate the model and increase confidence in its predictive ability. This approach has been successfully used in the QSAR analysis of other halogenated compounds.

A comparative molecular field analysis (CoMFA) is a 3D-QSAR technique that could be particularly insightful. nih.gov CoMFA models generate 3D contour maps that visualize the regions around the molecule where steric bulk or certain electrostatic properties are predicted to increase or decrease activity, providing a powerful guide for the design of new, more potent analogues. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

Detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, the reaction mechanisms and kinetics can be inferred from studies on structurally similar compounds, particularly those with ortho-substituted aryl halides. The two bromine atoms in the ortho positions to the acetic acid side chain exert significant steric hindrance, which is a dominant factor in the kinetics of reactions involving both the aromatic ring and the carboxylic acid group.

For reactions at the aromatic ring, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, the rate of reaction is generally slower compared to less substituted analogues. The steric bulk of the ortho-bromo substituents impedes the approach of nucleophiles or the insertion of a palladium catalyst. Electronically, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing for electrophilic aromatic substitution, although such reactions are generally difficult on this deactivated ring.

In transformations involving the carboxylic acid, the steric hindrance from the adjacent bromine atoms can influence the rate of reactions like esterification or amidation, potentially requiring more forcing conditions or specific catalytic systems to achieve high yields.

Substitution Reactions Involving Aromatic Halides

The two bromine atoms on the aromatic ring of this compound are potential sites for substitution reactions, offering pathways to introduce a wide range of functional groups.

Nucleophilic aromatic substitution (SNAr) on this compound is generally challenging due to the lack of strong electron-withdrawing groups in positions ortho or para to the bromine atoms. SNAr reactions typically proceed via an addition-elimination mechanism, which is facilitated by substituents that can stabilize the negative charge of the Meisenheimer intermediate. In the case of this compound, the ring is not sufficiently activated for facile SNAr with common nucleophiles under standard conditions.

However, under forcing conditions with highly nucleophilic reagents, substitution may be induced. The steric hindrance from the two ortho-bromo substituents would likely result in slower reaction rates compared to a monobrominated analogue.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions (Note: The following are illustrative examples based on general principles of SNAr, as specific data for this compound is limited.)

NucleophileReagentPotential ProductConditions
MethoxideSodium methoxide2-bromo-6-methoxyphenyl)acetic acidHigh temperature, polar aprotic solvent (e.g., DMF, DMSO)
AmineAlkylamine/Arylamine2-bromo-6-(amino)phenyl)acetic acidHigh temperature, strong base

Palladium-catalyzed cross-coupling reactions represent a more versatile strategy for the functionalization of the aromatic bromides in this compound. Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

The success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions to overcome the steric hindrance of the ortho-bromo substituents. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the sterically hindered aryl bromide. It is plausible that selective mono-arylation or amination can be achieved by carefully controlling the stoichiometry of the coupling partner.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound (or its ester derivative to avoid complications with the acidic proton) with an organoboron reagent in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This method allows for the formation of an aryl-amine bond by reacting this compound (or its ester) with a primary or secondary amine, catalyzed by a palladium complex with a suitable ligand.

Table 2: Representative Cross-Coupling Reactions (Note: These are hypothetical examples based on established cross-coupling methodologies.)

Reaction TypeCoupling PartnerCatalyst/LigandBasePotential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or Cs₂CO₃2-bromo-6-phenylphenyl)acetic acid
Buchwald-HartwigAnilinePd₂(dba)₃/XPhosNaOtBu or K₃PO₄2-bromo-6-(phenylamino)phenyl)acetic acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Due to steric hindrance, the reaction might require prolonged heating or the use of a large excess of the alcohol to drive the equilibrium towards the product.

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid. This can be accomplished by converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate direct amide bond formation. Boron-based catalysts have also emerged as effective promoters for direct amidation reactions.

Table 3: Esterification and Amidation Reactions

ReactionReagent(s)Product
EsterificationMethanol (B129727), H₂SO₄ (catalytic)Methyl 2-(2,6-dibromophenyl)acetate
Amidation1. SOCl₂ 2. Ammonia2-(2,6-dibromophenyl)acetamide
AmidationBenzylamine, EDC, HOBtN-benzyl-2-(2,6-dibromophenyl)acetamide

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(2,6-dibromophenyl)ethanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice masterorganicchemistry.com. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. Sodium borohydride is generally not strong enough to reduce carboxylic acids.

Oxidation to More Oxidized Derivatives: The primary alcohol, 2-(2,6-dibromophenyl)ethanol, obtained from the reduction of the carboxylic acid, can be oxidized to the corresponding aldehyde, 2-(2,6-dibromophenyl)acetaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) libretexts.org. Further oxidation of the aldehyde with stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would lead back to the carboxylic acid. Due to the presence of the benzylic position, other oxidative transformations could be envisioned under specific conditions, though these are less common for this type of substrate. Tertiary alcohols, which cannot be formed from this primary alcohol through simple oxidation, are not readily accessible via this route chemguide.co.uk.

Table 4: Reduction and Oxidation Reactions

Starting MaterialReagent(s)Product
This compound1. LiAlH₄ 2. H₃O⁺2-(2,6-Dibromophenyl)ethanol
2-(2,6-Dibromophenyl)ethanolPCC or DMP2-(2,6-Dibromophenyl)acetaldehyde
2-(2,6-Dibromophenyl)ethanolKMnO₄, NaOH, heatThis compound

Biological and Pharmacological Research Applications

Investigation of Biological Mechanism of Action

Receptor Binding Studies and Target Identification

No research has been published on the receptor binding properties or specific biological targets of 2-(2,6-Dibromophenyl)acetic acid. Investigations into which receptors, enzymes, or other cellular components this compound may bind to and modulate are yet to be conducted.

Cell Culture Studies on Cellular Processes and Potential Therapeutic Effects

There are no available studies that have utilized this compound in cell culture models. Consequently, its effects on cellular processes such as proliferation, apoptosis, or inflammation, and its potential as a therapeutic agent remain unknown. While research on other related compounds, such as phenylacetic acid, has shown effects on cell metabolism and protein synthesis in certain bacterial cells, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Antimicrobial Activity Assessment

Specific data on the antimicrobial activity of this compound is not present in the current scientific literature.

Antibacterial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

There are no published reports on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Studies on other brominated compounds and phenylacetic acid itself have demonstrated antibacterial properties, but these are not specific to the 2,6-dibromo isomer. nih.gov

Antifungal Activity against Fungal Pathogens

No studies have been conducted to assess the antifungal activity of this compound against any fungal pathogens.

Antiviral Activity Investigations

The potential antiviral activity of this compound has not been investigated in any published research.

Structure-Activity Relationship (SAR) Investigations

Due to the lack of biological activity data for this compound, no structure-activity relationship (SAR) studies have been performed. SAR investigations require a set of analogous compounds with corresponding biological data to determine how chemical structure influences activity. Without this foundational data, such studies are not possible.

Impact of Bromine Substitution Patterns on Biological Potency and Selectivity

The substitution of bromine atoms on the phenyl ring of phenylacetic acid derivatives can significantly alter their biological activity. The number and position of these halogen atoms are critical determinants of a molecule's potency and its selectivity for specific biological targets. While direct structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, principles from related brominated aromatic compounds can provide insights.

In general, halogenation can influence a molecule's lipophilicity, electronic properties, and steric profile. The two bromine atoms in the ortho positions of this compound create a sterically hindered environment around the acetic acid side chain. This steric hindrance can affect how the molecule binds to enzyme active sites or receptors, potentially leading to increased selectivity compared to its non-brominated or mono-brominated counterparts. For instance, in studies of other brominated compounds, the position of the bromine atom has been shown to be crucial for activity. Research on brominated flame retardants has indicated that structural differences among congeners, including the location of bromine atoms, influence their biological effects. researchgate.net

Table 1: Illustrative Structure-Activity Relationships of Brominated Aromatic Compounds (Note: This table is illustrative and based on general findings for brominated compounds, not specifically this compound)

Compound/Substitution PatternGeneral Observation on Biological ActivityPotential Rationale
Phenylacetic acidBaseline activityUnsubstituted parent compound
4-Bromophenylacetic acidAltered activity compared to parent compound wikipedia.orgChange in lipophilicity and electronic properties with para-substitution
2,6-Dibromophenylacetic acidPotentially enhanced selectivitySteric hindrance from ortho-substituents may restrict binding to specific targets
Other Polybrominated CompoundsActivity is highly dependent on the specific congener and bromine positions researchgate.netnih.govComplex interplay of steric and electronic effects influencing target interaction

Correlation of Molecular Modifications with Pharmacological Outcomes

Modifying the structure of a lead compound like this compound is a standard strategy in medicinal chemistry to optimize its pharmacological profile. While specific research on modifications to this compound is limited, the principles of such modifications are well-established.

Potential modifications could include:

Alteration of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group would change the compound's polarity and its ability to act as a hydrogen bond donor. This could impact its absorption, distribution, and metabolism. For example, the conversion of 4-bromophenylacetic acid to its methyl ester or various hydrazone derivatives has been documented. wikipedia.org

Modification of the Phenyl Ring: Introducing other substituents onto the phenyl ring could further modulate the electronic and steric properties of the molecule, potentially fine-tuning its activity and selectivity.

Replacement of Bromine Atoms: Substituting the bromine atoms with other halogens (e.g., chlorine or fluorine) or other functional groups would systematically alter the compound's properties, providing valuable SAR data.

The pharmacological outcomes of such modifications would be assessed through a battery of in vitro and in vivo assays to determine effects on potency, selectivity, and pharmacokinetic properties.

Biotransformation and Metabolic Pathways Research

Understanding how a compound is metabolized is crucial for its development as a potential therapeutic agent. The study of the biotransformation of this compound would involve identifying the enzymes responsible for its breakdown and the chemical nature of its metabolites.

In Vitro and In Vivo Metabolic Fate Determination

The metabolic fate of brominated aromatic compounds can be complex. houstonmethodist.org Generally, they can undergo several types of reactions, including oxidation, reduction, and conjugation. researchgate.net

For a compound like this compound, potential metabolic pathways, extrapolated from related compounds like other brominated substances and the non-steroidal anti-inflammatory drug diclofenac (B195802) (2-[2-(2,6-dichlorophenyl)amino]phenyl]ethanoic acid), could include:

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are often involved in the metabolism of aromatic compounds. researchgate.net This could lead to hydroxylation of the phenyl ring. For diclofenac, CYP-mediated oxidation is a key bioactivation pathway. nih.gov

Conjugation Reactions: The carboxylic acid group is a prime site for phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that can be readily excreted.

Debromination: Reductive or oxidative debromination, the removal of bromine atoms, is another possible metabolic route for polybrominated compounds. researchgate.net

In vitro studies using liver microsomes or hepatocytes would be the first step to identify the primary metabolites. nih.govnih.gov Subsequent in vivo studies in animal models would be necessary to understand the complete metabolic profile and the excretion pathways (urine and feces) of the compound and its metabolites. For example, a study on a different chlorinated phenyl-containing acetic acid derivative in chimpanzees showed that the majority of the administered dose was recovered in the urine as various metabolites. nih.gov

Table 2: Potential Metabolic Pathways for this compound (Note: This table is hypothetical and based on metabolic pathways of related compounds)

Metabolic PathwayPotential Metabolite StructureEnzyme System
Aromatic HydroxylationHydroxylated this compoundCytochrome P450 (CYP)
Glucuronidation2-(2,6-Dibromophenyl)acetyl glucuronideUDP-glucuronosyltransferases (UGTs)
Oxidative DebrominationBromohydroxyphenylacetic acidCytochrome P450 (CYP)

Application of Radiolabeled Analogs for Metabolic Tracking

To definitively track the absorption, distribution, metabolism, and excretion (ADME) of this compound, a radiolabeled analog would be an invaluable tool. wiley.comnih.gov This involves synthesizing the compound with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), incorporated into its structure.

The use of radiolabeled compounds allows for:

Quantitative Mass Balance Studies: Determining the total recovery of the administered dose in urine, feces, and tissues.

Metabolite Profiling: Detecting all metabolites, even those present in very low concentrations, through techniques like liquid chromatography coupled with radiometric detection. nih.gov

Whole-Body Autoradiography: Visualizing the distribution of the compound and its metabolites throughout the body in animal models.

Recent advancements have led to new methods for radiolabeling molecules. For instance, iron-catalyzed methods can selectively replace hydrogen atoms with tritium in a single step, which can facilitate the preparation of such tracers for metabolic studies. princeton.edu By using a radiolabeled version of this compound, researchers could gain a comprehensive understanding of its in vivo fate, which is essential for evaluating its potential for further development. wiley.comprinceton.edu

Analytical Chemistry Applications and Method Development

Utilization as a Reference Standard in Chromatographic Techniques

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. For "2-(2,6-Dibromophenyl)acetic acid" to be effectively used as a reference standard, its purity must be rigorously established, and it must be stable and well-characterized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. The development of a validated HPLC method is essential for using "this compound" as a reference standard. A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach, given the compound's aromatic nature and carboxylic acid functional group.

Method validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), ensuring the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

A hypothetical RP-HPLC method for "this compound" might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). eurofinsus.com The acidic nature of the analyte necessitates an acidic mobile phase (e.g., buffered to a pH below the pKa of the carboxylic acid) to ensure it is in its protonated, less polar form, leading to better retention and peak shape. Detection would likely be performed using a UV detector, leveraging the aromatic ring's chromophore. The UV spectrum of phenylacetic acid derivatives typically shows absorption maxima suitable for quantitative analysis. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterExample Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 220 nm
Run Time 10 minutes

Calibration curves would be constructed by analyzing a series of solutions of the "this compound" reference standard at known concentrations. The linearity of the response (peak area) versus concentration would be evaluated, with a correlation coefficient (r²) greater than 0.999 being the target for a reliable calibration.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to the low volatility and potential for thermal degradation (decarboxylation) of the carboxylic acid group at high temperatures. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol (like methanol or ethanol) in the presence of an acidic catalyst to form the corresponding methyl or ethyl ester. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase volatility.

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary GC column (e.g., 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) would provide a robust and linear response, while a mass spectrometric (MS) detector would offer higher sensitivity and structural confirmation. The use of an internal standard is recommended for accurate quantification to compensate for variations in injection volume and derivatization efficiency.

Development and Validation of Quantitative Analytical Methods

Beyond its use as a reference standard, methods for the direct quantification of "this compound" in various matrices are essential.

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of aromatic compounds. The presence of the dibrominated phenyl ring in "this compound" results in a characteristic UV absorption spectrum. A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax). sphinxsai.comajrconline.org

The method would involve preparing a series of standard solutions of the pure compound in a suitable solvent (e.g., methanol or ethanol) and measuring their absorbance. A calibration curve of absorbance versus concentration would be plotted, and Beer's law would be used to determine the concentration of the analyte in unknown samples. For instance, studies on similar phenylacetic acid derivatives have demonstrated linearity in specific concentration ranges with good correlation coefficients. ajrconline.org

While straightforward, spectrophotometric methods can suffer from a lack of specificity if other UV-absorbing species are present in the sample matrix. Derivative spectrophotometry can sometimes be employed to resolve overlapping spectra and improve specificity. arabjchem.org

Table 2: Example Performance Characteristics of a UV Spectrophotometric Method

ParameterTypical Value/Range
Solvent Methanol
λmax ~270-280 nm (Estimated based on phenylacetic acid derivatives)
Linearity Range 1-25 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution. A UPLC method for "this compound" would offer higher throughput for quality control applications. The method development principles would be similar to HPLC, but with adjustments to flow rates and gradient profiles to take advantage of the increased efficiency.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the high sensitivity and specificity of mass spectrometry. resolvemass.ca This technique is particularly valuable for impurity profiling and for the analysis of the compound at trace levels. For "this compound," electrospray ionization (ESI) in negative ion mode would be highly effective, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. The characteristic isotopic pattern of the two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks) would provide a unique signature for unequivocal identification. nih.gov

A method using LC-MS/MS (tandem mass spectrometry) would provide even greater selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.gov This is the gold standard for quantitative analysis in complex matrices.

Application in Pharmaceutical Quality Control and Impurity Profiling

In the context of pharmaceutical manufacturing, "this compound" could arise as a starting material, intermediate, or a process-related impurity. Stringent quality control is necessary to ensure the safety and efficacy of the final drug product. eurofinsus.comwho.int

The analytical methods described above (HPLC, GC, LC-MS) are central to pharmaceutical quality control. merieuxnutrisciences.com They are used to:

Identify and quantify the active pharmaceutical ingredient (API): Ensuring the correct amount of the drug is present.

Detect and quantify impurities: Impurities can arise from the manufacturing process or degradation of the drug substance. Regulatory bodies like the ICH have strict guidelines on the identification and qualification of impurities. ijpsjournal.com

"this compound," if identified as an impurity, would need to be monitored and controlled. A validated, stability-indicating analytical method would be required to separate the impurity from the API and other potential degradation products. LC-MS is an indispensable tool for the structural elucidation of unknown impurities. chimia.ch The unique isotopic signature of the dibromo- substitution pattern would greatly aid in its identification during impurity profiling studies of related pharmaceutical products. researchgate.net

Materials Science and Other Advanced Applications

Synthesis of Brominated Polymeric Materials for Enhanced Properties

Brominated compounds are frequently incorporated into polymeric structures to impart specific characteristics, most notably flame retardancy and modified mechanical responses. The bromine atoms, due to their mass and electronic properties, can significantly influence the macroscopic behavior of the resulting materials.

The incorporation of bromine-containing moieties is a well-established strategy for rendering polymers flame-retardant. While this is a broad field of study for many brominated molecules, specific research detailing the use of 2-(2,6-Dibromophenyl)acetic acid as a reactive monomer or an additive for the synthesis of flame-resistant polymeric materials is not extensively documented in publicly available scientific literature. The general principle involves the release of bromine radicals at high temperatures, which interfere with the radical chain reactions of combustion in the gas phase.

The introduction of heavy atoms like bromine and the bulky nature of substituted phenyl rings into a polymer backbone can alter its mechanical properties. These changes can include modifications to tensile strength, modulus, and glass transition temperature. However, based on available research, there is limited specific information on the application of this compound for the targeted alteration of mechanical characteristics in polymeric systems.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on the design and synthesis of functional solid-state architectures by controlling the intermolecular interactions between molecules. Carboxylic acids are exemplary building blocks in this field due to their capacity for strong and directional hydrogen bonding.

The primary and most predictable interaction for phenylacetic acids is the formation of a robust supramolecular synthon: the centrosymmetric carboxylic acid dimer. In this arrangement, two molecules are linked through a pair of O—H⋯O hydrogen bonds, creating a stable eight-membered ring. This dimerization is a foundational principle in the crystal engineering of carboxylic acids. nih.gov

In the case of this compound, this dimer formation is expected to be the dominant feature of its solid-state assembly. The presence of two ortho-bromine atoms, however, introduces additional considerations:

Steric Influence: The bulky bromine atoms at the 2- and 6-positions are expected to exert a significant steric influence on the conformation of the molecule, specifically the torsion angle between the plane of the phenyl ring and the carboxylic acid group. In the mono-brominated analogue, this angle is reported to be 76.2(3)°. nih.gov A similar, likely significant, twist would be expected in the di-brominated structure.

The crystal structure of the related compound 2-(2-Bromophenyl)acetic acid reveals that after the primary hydrogen-bond dimerization, the dimers are further linked into layers by weak C—H⋯O hydrogen bonds. nih.gov A similar layered assembly, potentially modulated by halogen-halogen or halogen-oxygen interactions, could be anticipated for this compound.

Interactive Data Table: Crystallographic Data for the Analogue Compound 2-(2-Bromophenyl)acetic acid nih.gov

ParameterValue
Chemical FormulaC₈H₇BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234(2)
b (Å)6.208(1)
c (Å)11.838(2)
β (°)104.14(3)
Volume (ų)800.0(3)
Z (molecules per cell)4

Future Research Directions and Emerging Areas

Exploration of Novel Biological Targets and Therapeutic Modalities

The structural motif of a phenylacetic acid is significant in medicinal chemistry, serving as a scaffold for various therapeutic agents, including the well-known anti-inflammatory drug diclofenac (B195802) and as a precursor to penicillin G. youtube.comwikipedia.org The introduction of two bromine atoms at the 2 and 6 positions of the phenyl ring drastically alters the molecule's electronic and steric properties, opening up new possibilities for biological interactions that remain largely unexplored.

Future research should systematically screen 2-(2,6-Dibromophenyl)acetic acid and its derivatives against a wide array of biological targets. Marine natural products, which are often halogenated, have shown a vast range of activities, including antibacterial, antiviral, and anti-inflammatory properties. mdpi.com Inspired by this, investigations could focus on targets where lipophilicity and specific halogen bonding interactions are crucial for binding. For instance, studies on other brominated compounds have identified them as potential inhibitors for enzymes like cholinesterases and as modulators of protein-protein interactions. mdpi.com Bromodomains, which are readers of epigenetic marks and are implicated in cancer and inflammation, represent another promising target class, as they have been successfully targeted by other small molecules. acs.org

A proposed research workflow could involve high-throughput screening followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. The development of hybrid molecules, where the 2-(2,6-dibromophenyl)acetyl group is conjugated with other known pharmacophores, could lead to multi-target therapeutic agents, a strategy that has proven effective in complex diseases like Alzheimer's. mdpi.com

Table 1: Potential Biological Target Classes for this compound Derivatives

Target ClassRationale for InvestigationPotential Therapeutic Area
Enzymes Phenylacetic acid scaffold is a known enzyme inhibitor; bromine atoms can enhance binding affinity and selectivity. nih.govAnti-inflammatory, Anti-infective, Oncology
Nuclear Receptors Halogenated compounds can modulate receptor activity; potential for agonist or antagonist development.Metabolic Diseases, Oncology
Ion Channels Lipophilic nature may facilitate interaction with transmembrane domains of ion channels.Neurological Disorders, Cardiovascular Diseases
Protein-Protein Interactions The bulky dibromo-substitution can disrupt critical protein interfaces.Oncology, Virology
Epigenetic Targets (e.g., Bromodomains) Potential for specific interactions within the binding pockets of epigenetic "reader" domains. acs.orgOncology, Inflammatory Diseases

Development of Scalable and Sustainable Synthetic Methodologies

The advancement of research and potential commercial application of this compound hinges on the availability of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for synthesizing polysubstituted phenylacetic acids can involve harsh reagents and multiple steps with moderate yields. inventivapharma.comorgsyn.org

Future synthetic research should focus on modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling between a suitably protected bromo- or boronic acid-functionalized benzyl (B1604629) derivative and a corresponding aryl partner, offer a powerful strategy for constructing the core structure. inventivapharma.com However, the key challenge lies in the final carboxylation step. The use of carbon dioxide (CO₂) as a C1 feedstock is a highly attractive green chemistry approach. qub.ac.ukmdpi.com Developing catalytic systems (e.g., transition-metal, photo-, or electrochemical) that can efficiently carboxylate the benzyl position of a 1,3-dibromo-2-halomethylbenzene precursor would represent a significant advance. rsc.orgrsc.orgacs.org Such methods would reduce reliance on toxic reagents like cyanides, which are often used in traditional routes to install the acetic acid moiety via a nitrile hydrolysis pathway. orgsyn.org

Furthermore, the principles of process intensification, such as the use of flow chemistry, could offer benefits in terms of safety, scalability, and product consistency.

Table 2: Comparison of Synthetic Approaches for Phenylacetic Acid Derivatives

Synthetic StrategyTraditional ApproachEmerging Sustainable Approach
Core Assembly Multi-step classical reactions (e.g., Friedel-Crafts, Sandmeyer).Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck). inventivapharma.com
Carboxylation Hydrolysis of benzyl cyanides. orgsyn.orgDirect carboxylation using CO₂ via catalytic activation (photochemical, electrochemical, thermochemical). qub.ac.ukmdpi.com
Halogenation Electrophilic aromatic substitution with elemental bromine.Greener brominating agents (e.g., N-bromosuccinimide) with catalytic activation. wku.edu
Process Technology Batch processing.Continuous flow synthesis.
Environmental Impact Use of stoichiometric toxic reagents, generation of significant waste.High atom economy, use of catalytic reagents, utilization of a greenhouse gas (CO₂) as feedstock. rsc.org

Comprehensive Studies on Environmental Fate and Biotransformation Pathways

The widespread use of brominated compounds, particularly as flame retardants, has led to concerns about their environmental persistence, bioaccumulation, and potential toxicity. nih.gov Although this compound is not a flame retardant, its dibromoaromatic structure necessitates a thorough investigation of its environmental behavior before any large-scale application is considered.

Future research must focus on its complete environmental profile. This includes determining its persistence in soil and aquatic systems, its potential for bioaccumulation in organisms, and its biomagnification through food webs. Studies on related brominated flame retardants have shown that these compounds can be persistent and accumulate in adipose tissues. mdpi.com

A critical area of investigation is the biotransformation pathway. Microorganisms in the environment may be capable of degrading halogenated aromatics, often through enzymatic dehalogenation. microbiologyresearch.orgnih.gov Research should aim to identify microbial consortia or specific enzymes that can cleave the carbon-bromine bonds of this compound. researchgate.net Understanding these degradation pathways is crucial for assessing environmental risk and developing potential bioremediation strategies. Isotope analysis techniques can be particularly valuable in tracing the degradation mechanisms and identifying transformation products, which may themselves have different toxicological profiles. mdpi.comacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of chemistry and drug discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). youtube.com For a molecule like this compound, where empirical data is sparse, computational approaches offer a powerful way to accelerate research and guide experimental efforts.

Future work should leverage ML models to predict a range of properties for virtual libraries of derivatives based on the this compound scaffold. nih.govarxiv.org These models can be trained on large, existing chemical datasets to predict biological activity against specific targets, as well as absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com This in silico screening can prioritize a smaller number of high-potential candidates for synthesis and testing, saving significant time and resources.

Table 3: Applications of AI/ML in the Research of this compound

Application AreaAI/ML Tool/TechniqueObjective
Compound Discovery Quantitative Structure-Activity Relationship (QSAR) Models, Deep Neural NetworksPredict biological activity and prioritize derivatives for synthesis. arxiv.org
Property Prediction Graph Neural Networks, Random Forest ModelsPredict physicochemical properties, ADME profile, and potential toxicity. nih.govbrunel.ac.uk
Synthesis Planning Retrosynthesis Prediction AlgorithmsPropose novel and efficient synthetic routes to target derivatives. youtube.comcas.org
Reaction Optimization Bayesian Optimization, Reinforcement LearningOptimize reaction conditions for yield, purity, and sustainability. technologynetworks.com
Mechanistic Insight Explainable AI (XAI), SHAP (SHapley Additive exPlanations)Provide rationales for model predictions, enhancing chemist trust and understanding. nih.govresearchgate.net

Design of Next-Generation Materials Based on Advanced Derivatives

The unique properties conferred by the dibromo-substituted phenyl ring—such as increased molecular weight, modified polarity, and potential for halogen bonding—make this compound an interesting building block for advanced materials. Halogenated polymers are known for properties like high thermal stability and flame retardancy.

Future research could explore the polymerization of derivatives of this compound. For example, converting the carboxylic acid to a polymerizable group (e.g., an acrylate (B77674) or vinyl ester) could allow for its incorporation into polymer backbones. The resulting brominated polymers could exhibit enhanced thermal stability, different refractive indices, or specific affinities useful in separation science. researchgate.netrsc.orgresearchgate.net

Furthermore, the rigid structure and potential for directed intermolecular interactions (via both hydrogen bonding from the carboxylic acid and halogen bonding from the bromine atoms) make it a candidate for the design of supramolecular structures, liquid crystals, or metal-organic frameworks (MOFs). By systematically modifying the core structure, researchers could tune the packing and bulk properties to create materials with tailored optical, electronic, or adsorptive characteristics. For instance, brominated novolac resins have been explored as flame retardant additives, suggesting that polymers derived from this compound could have similar applications. google.com

The exploration of these research avenues will not only illuminate the specific potential of this compound but also contribute to broader advancements in medicinal chemistry, sustainable synthesis, environmental science, and materials engineering.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(2,6-Dibromophenyl)acetic acid, and how are intermediates characterized?

Synthesis typically involves bromination of phenylacetic acid derivatives or coupling reactions using halogenated precursors. For example, analogous compounds (e.g., 2-(3,5-dibromophenyl)acetic acid) are synthesized via Ullmann coupling or Friedel-Crafts acylation, followed by purification via column chromatography . Key intermediates are characterized using:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and purity.
  • FTIR to verify carbonyl (C=O) and carboxylic acid (O-H) functional groups .
  • Melting point analysis to assess crystallinity (e.g., 143–145°C for related compounds) .

Advanced Experimental Design

Q. Q2. How can reaction conditions be optimized for higher yields of this compound?

Optimization strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in brominated aryl reactions.
  • Temperature control : Maintaining 80–100°C prevents side reactions in bromination steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates .
  • Purification : Gradient elution in HPLC or preparative TLC isolates the target compound from di-brominated byproducts .

Data Contradiction Analysis

Q. Q3. How should researchers address discrepancies between predicted and experimental physicochemical properties (e.g., boiling point, density)?

Predicted properties (e.g., density: 1.969 g/cm³, boiling point: 381.7°C for 3,5-dibromophenylacetic acid) often deviate from experimental values due to computational approximations . Mitigation steps:

  • Validate predictions using experimental techniques :
    • Gas chromatography-mass spectrometry (GC-MS) for boiling point verification.
    • X-ray crystallography to determine crystal density and packing .
  • Cross-reference with structurally similar compounds (e.g., 2-(2,5-dibromophenyl)acetic acid) to identify systematic errors in predictive models .

Computational Modeling

Q. Q4. What computational tools are suitable for predicting the acid dissociation constant (pKa) and lipophilicity (LogP) of this compound?

  • ACD/Labs Percepta Platform : Predicts pKa (e.g., 3.94 ± 0.10 for 3,5-dibromophenylacetic acid) and LogP (3.88) using QSPR models .
  • Molecular dynamics simulations : Assess pH-dependent solubility (LogD: 1.83 at pH 5.5 vs. 0.49 at pH 7.4) .
  • Density Functional Theory (DFT) : Calculates polarizability (33.55 ų) and dipole moments to guide solvent selection .

Toxicity and Safety Protocols

Q. Q5. What safety measures are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of brominated vapors.
  • Waste disposal : Segregate halogenated waste for incineration or specialized treatment to avoid environmental release .
  • Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Applications in Drug Development

Q. Q6. How is this compound used as a precursor in pharmaceutical impurity profiling?

  • Impurity reference standards : Structural analogs (e.g., diclofenac impurities) are synthesized to validate HPLC/MS methods for detecting trace contaminants in APIs .
  • Metabolite studies : Radiolabeled derivatives track metabolic pathways in vitro .
  • Structure-activity relationship (SAR) : Bromine substitution patterns influence binding affinity in enzyme inhibition assays (e.g., cyclooxygenase) .

Crystallography and Structural Analysis

Q. Q7. What crystallographic parameters define the stability of this compound?

For analogous compounds (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid):

  • Unit cell dimensions : Monoclinic P21/c symmetry with a = 9.1473 Å, b = 5.8265 Å, c = 15.4299 Å .
  • Hydrogen bonding : Carboxylic acid dimers stabilize the crystal lattice (O-H···O distances: 2.68 Å) .
  • Thermal stability : Decomposition above 200°C correlates with weak van der Waals interactions .

Methodological Pitfalls in Spectral Interpretation

Q. Q8. How can researchers avoid misassignment of NMR peaks for brominated phenylacetic acids?

  • Decoupling experiments : Differentiate overlapping aromatic protons (e.g., 2,6-dibromo vs. 3,5-dibromo isomers).
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm Br substituent positions .
  • Isotopic labeling : Use 13C-enriched precursors to trace carbonyl carbons in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.